
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a diethoxyphosphoryl and a difluoroethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene typically involves the reaction of benzene derivatives with difluoroethyl and diethoxyphosphoryl reagents. One common method includes the use of hypervalent iodine reagents to facilitate the electrophilic 2,2-difluoroethylation of benzene derivatives . The reaction conditions often require the presence of a suitable solvent and a catalyst to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield difluoroethylbenzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various substituted benzene derivatives, phosphonic acids, and difluoroethyl compounds, depending on the specific reaction pathway and conditions employed .
Aplicaciones Científicas De Investigación
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene involves its interaction with various molecular targets and pathways. The difluoroethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for specific biological targets. The diethoxyphosphoryl group can modulate the compound’s electronic properties, influencing its reactivity and interaction with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene: Unique due to the presence of both diethoxyphosphoryl and difluoroethyl groups.
Difluoroethylbenzene: Lacks the diethoxyphosphoryl group, resulting in different chemical properties and reactivity.
Diethoxyphosphorylbenzene: Lacks the difluoroethyl group, affecting its lipophilicity and biological activity.
Uniqueness
This compound is unique because it combines the properties of both difluoroethyl and diethoxyphosphoryl groups, making it a versatile compound for various applications in chemistry, biology, and industry .
Propiedades
Número CAS |
126181-56-4 |
|---|---|
Fórmula molecular |
C12H17F2O3P |
Peso molecular |
278.23 g/mol |
Nombre IUPAC |
(2-diethoxyphosphoryl-2,2-difluoroethyl)benzene |
InChI |
InChI=1S/C12H17F2O3P/c1-3-16-18(15,17-4-2)12(13,14)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
DWNPQGVZZYLKPK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CC1=CC=CC=C1)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




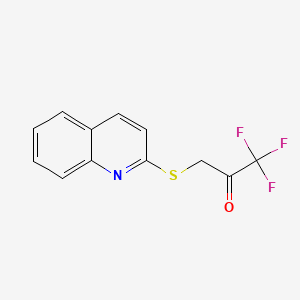
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

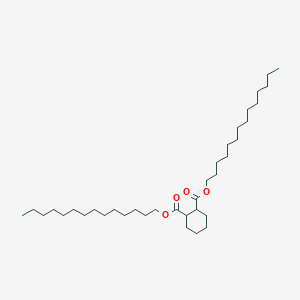
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
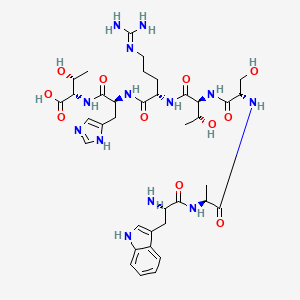
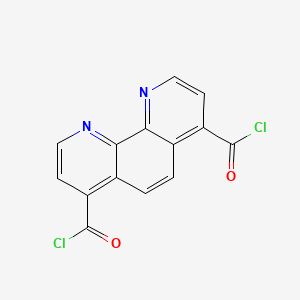

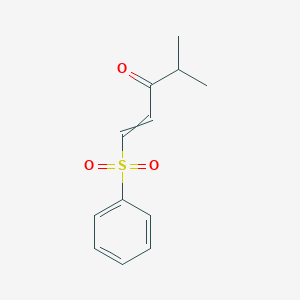

![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)
